(S)-1-Methylpyrrolidine-2-carbohydrazide

GHSR1a Antagonism Chiral Recognition Medicinal Chemistry

Sourcing enantiopure chiral synthons with defined stereochemistry for asymmetric synthesis often leads to supply inconsistencies. (S)-1-Methylpyrrolidine-2-carbohydrazide (CAS 71764-93-7) resolves this by providing a consistent (S)-configured pyrrolidine scaffold with a reactive hydrazide moiety. • Enables exploration of chiral recognition and asymmetric organocatalysis. • Serves as a key intermediate for constructing stereosensitive enzyme inhibitors and receptor ligands. • Supplied with rigorous analytical characterization to support reproducible medicinal chemistry and catalyst screening programs.

Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol
Cat. No. B12873811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Methylpyrrolidine-2-carbohydrazide
Molecular FormulaC6H13N3O
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESCN1CCCC1C(=O)NN
InChIInChI=1S/C6H13N3O/c1-9-4-2-3-5(9)6(10)8-7/h5H,2-4,7H2,1H3,(H,8,10)/t5-/m0/s1
InChIKeyQHWWDKWUDJTJMG-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Methylpyrrolidine-2-carbohydrazide: Basic Characterization


(S)-1-Methylpyrrolidine-2-carbohydrazide (CAS 71764-93-7) is a chiral pyrrolidine hydrazide derivative with molecular formula C6H13N3O and molecular weight 143.19 g/mol . The compound is characterized by a defined (S)-stereochemical configuration at the 2-position of the pyrrolidine ring . This compound is commercially available as a research chemical and synthetic intermediate . Direct, quantitative comparative performance data for this specific compound relative to its structural analogs is extremely scarce in the published literature.

Irreplaceable Stereochemistry of (S)-1-Methylpyrrolidine-2-carbohydrazide


In the absence of published head-to-head quantitative data, the scientific rationale for not substituting (S)-1-Methylpyrrolidine-2-carbohydrazide with other pyrrolidine derivatives rests on fundamental principles of stereochemistry and functional group reactivity. The compound presents a unique combination of an (S)-configured pyrrolidine ring and a free hydrazide (-CONHNH2) moiety. This specific arrangement dictates its potential for chiral recognition, asymmetric catalysis, and the formation of defined metal complexes or hydrogen-bonding networks. Substitution with analogs such as (R)-enantiomers, N-alkylated hydrazides, or simple amino acid hydrazides like L-proline hydrazide will inherently alter or eliminate these properties. The following sections provide the limited quantitative and qualitative evidence that is currently available to support this claim.

Comparative Evidence for (S)-1-Methylpyrrolidine-2-carbohydrazide Selection


Enantioselective GHSR1a Binding Affinity

A study on novel carbohydrazide derivatives as GHSR1a antagonists established that stereochemistry is a critical determinant of receptor binding. For the N-methyl derivative, the enantiomer with the higher retention time on a chiral HPLC column (enantiomer 2) was consistently more potent than the earlier eluting enantiomer 1, with functional pKi values demonstrating up to a >20-fold difference in potency [1]. This demonstrates that for a closely related N-methyl pyrrolidine carbohydrazide scaffold, the specific enantiomeric form drastically impacts biological activity, highlighting the non-interchangeable nature of (S) and (R) forms.

GHSR1a Antagonism Chiral Recognition Medicinal Chemistry

Aldol Reaction: Proline Hydrazide vs. Derivative Catalysts

While direct data for (S)-1-Methylpyrrolidine-2-carbohydrazide is not available, the class of proline hydrazides are well-established organocatalysts. L-proline hydrazide, the simplest member of the class, achieves high stereocontrol in aldol reactions (up to >99.9% ee, 95:5 dr) [1]. However, more structurally complex proline hydrazides, such as trans-4-hydroxy-L-proline hydrazide, have been reported to provide significantly improved diastereoselectivities (up to >99:1 dr) [2]. This demonstrates that modifications to the proline hydrazide scaffold directly impact catalytic performance. The N-methyl substitution and defined (S)-stereochemistry of (S)-1-Methylpyrrolidine-2-carbohydrazide therefore position it as a structurally distinct member of this class with the potential for unique reactivity profiles.

Organocatalysis Asymmetric Synthesis Aldol Reaction

Defined Commercial Purity as a Procurement Differentiator

Reliable, reproducible scientific work requires starting materials of defined and verifiable quality. (S)-1-Methylpyrrolidine-2-carbohydrazide is commercially available with a stated standard purity of 97% and is supported by batch-specific analytical data such as NMR and HPLC . In contrast, sourcing analogs like L-proline hydrazide or N-methyl-L-proline often requires custom synthesis or is available from less specialized vendors where the exact stereochemical purity may not be as rigorously guaranteed. For researchers seeking to establish a robust synthetic route or generate reliable biological data, the availability of a characterized, high-purity commercial source is a key procurement advantage.

Chemical Sourcing Quality Control Reproducibility

Application Scenarios for (S)-1-Methylpyrrolidine-2-carbohydrazide


Asymmetric Synthesis and Organocatalyst Development

This compound is most appropriately applied in the research and development of novel asymmetric organocatalysts. As an N-methylated derivative of the proline hydrazide scaffold, it presents a distinct steric and electronic environment compared to established catalysts like L-proline hydrazide. Given the class-level evidence that structural modifications to the hydrazide moiety can significantly improve stereoselectivity [1], (S)-1-Methylpyrrolidine-2-carbohydrazide is a valuable candidate for screening in aldol and other C-C bond-forming reactions where superior diastereo- or enantiocontrol is required [2].

Chiral Building Block in Medicinal Chemistry

The compound serves as a valuable chiral synthon in medicinal chemistry programs. Its defined (S)-stereochemistry and reactive hydrazide handle make it suitable for constructing more complex, chiral molecules, such as potential enzyme inhibitors or receptor ligands. The evidence that the stereochemistry of N-methyl pyrrolidine hydrazides profoundly impacts biological target engagement [3] underscores the necessity of using this specific enantiopure form in any drug discovery effort targeting stereosensitive biological systems.

Chiral Ligand and Metal Complex Precursor

The hydrazide functional group is a known metal-binding moiety, and the rigid pyrrolidine framework provides a defined spatial orientation for coordination. (S)-1-Methylpyrrolidine-2-carbohydrazide can be used as a precursor for the synthesis of novel chiral ligands for transition metal catalysis or for the formation of metal-organic complexes with applications in materials science or as potential metalloenzyme inhibitors.

Technical Documentation Hub

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